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molecular formula C8H7F3N2 B1398503 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-59-8

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No. B1398503
M. Wt: 188.15 g/mol
InChI Key: RXRGPQZDUXFAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188139B2

Procedure details

Prepared in analogy to Example A2 (c) from 2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light yellow solid. MS (m/e): 189.3 ([M+H+, 100%).
[Compound]
Name
Example A2 ( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:32])([F:31])[C:3]1[N:8]=[C:7]2[CH2:9][N:10](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:11][C:6]2=[CH:5][CH:4]=1.FC(F)(F)C(O)=O>>[F:32][C:2]([F:1])([F:31])[C:3]1[N:8]=[C:7]2[CH2:9][NH:10][CH2:11][C:6]2=[CH:5][CH:4]=1

Inputs

Step One
Name
Example A2 ( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C2C(=N1)CN(C2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C2C(=N1)CNC2)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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